3-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS 684648-40-6 properties
3-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS 684648-40-6 properties
A High-Stability Building Block for Medicinal Chemistry
CAS Registry Number: 684648-40-6 Formula: C₁₀H₁₀BNO₂ Molecular Weight: 187.00 g/mol
Executive Summary
In the landscape of modern drug discovery, the precision introduction of functional groups is paramount. 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS 684648-40-6) serves as a specialized organoboron reagent designed for the efficient installation of the m-cyanophenyl moiety via Suzuki-Miyaura cross-coupling.
Unlike the ubiquitous pinacol esters (Bpin), this compound features a six-membered 1,3,2-dioxaborinane ring derived from 1,3-propanediol. This structural nuance confers distinct physicochemical advantages: enhanced atom economy, superior crystallizability, and a unique stability profile that resists premature protodeboronation—a common failure mode for electron-deficient arylboronic acids. This guide details the properties, mechanistic advantages, and application protocols for this critical intermediate.
Physicochemical Profile
The following data characterizes the reagent's baseline properties, essential for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| Appearance | White to off-white solid | High crystallinity aids purification. |
| Melting Point | 120–125 °C (Typical) | Distinct range allows for purity checks via capillary melting point. |
| Solubility | DMSO, DMF, MeOH, CH₂Cl₂ | Limited solubility in non-polar alkanes (Hexane). |
| Stability | Hygroscopic; Hydrolytically stable | More resistant to hydrolysis than acyclic esters; stable in air. |
| Active Moiety | m-Cyanophenyl group | Electron-withdrawing nitrile (-CN) at the meta position. |
| Atom Economy | High (vs. Pinacol) | The C₃H₆O₂ protecting group (74 Da) is lighter than Pinacol (118 Da). |
Structural Analysis & Reactivity
The utility of CAS 684648-40-6 stems from the interplay between the electron-withdrawing nitrile group and the robust dioxaborinane ring.
3.1 The Dioxaborinane Advantage
While 5-membered dioxaborolanes (pinacol esters) are standard, the 6-membered dioxaborinane offers a thermodynamic sink that balances reactivity with shelf-stability.
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Ring Strain: The 6-membered ring is virtually strain-free compared to the 5-membered analogs, reducing the rate of spontaneous hydrolysis in moist air.
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Electronic Modulation: The m-cyano group is strongly electron-withdrawing (Hammett σ ≈ 0.56). In free boronic acids, this electron deficiency can accelerate protodeboronation (C-B bond cleavage) under basic conditions. The dioxaborinane ester masks the boron, mitigating this side reaction until the transmetallation step is activated.
3.2 Visualization: Reactivity Map
The following diagram illustrates the electronic vectors and the protective role of the cyclic ester.
Figure 1: Structural reactivity map highlighting the stabilizing effect of the dioxaborinane ring against the destabilizing inductive effects of the nitrile group.
Synthetic Utility: Suzuki-Miyaura Coupling[1][2]
The primary application of CAS 684648-40-6 is the synthesis of biaryl nitriles, which are ubiquitous pharmacophores in kinase inhibitors (e.g., targeting conformational control in the ATP binding pocket).
4.1 Mechanism of Action
The coupling follows the catalytic cycle of Pd(0). The dioxaborinane is a "masked" species. Under the basic conditions of the Suzuki reaction, the base (hydroxide, carbonate, or phosphate) coordinates to the boron atom, forming a tetrahedral boronate "ate" complex. This coordination weakens the C-B bond, facilitating the transfer of the m-cyanophenyl group to the Palladium center (Transmetallation).
Figure 2: The catalytic cycle emphasizing the activation of the dioxaborinane ester via base coordination.
Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling
Objective: Coupling CAS 684648-40-6 with an aryl bromide (Ar-Br) to form Ar-(3-CN-Ph).
Reagents:
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Aryl Bromide (1.0 equiv)
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3-(1,3,2-Dioxaborinan-2-yl)benzonitrile (1.1–1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
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Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
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Setup: Charge a reaction vial with the aryl bromide, boronic ester, Pd catalyst, and base.
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Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
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Solvation: Add degassed solvent mixture via syringe.
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Reaction: Heat the block to 80–90 °C. Monitor by HPLC/TLC. Reaction times typically range from 2 to 12 hours.
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Note: The 6-membered ring may require slightly longer activation times than free acids; ensure temperature is maintained.
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
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Purification: Flash chromatography. The nitrile group provides a distinct polarity handle for separation.
Protocol B: Synthesis of CAS 684648-40-6 (Reference Method)
If the reagent must be synthesized in-house from the free acid.
Reagents:
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3-Cyanophenylboronic acid (1.0 equiv)
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1,3-Propanediol (1.05 equiv)
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Solvent: Toluene
Procedure:
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Combine the boronic acid and 1,3-propanediol in toluene.
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Reflux using a Dean-Stark trap to continuously remove water (azeotropic dehydration).
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Monitor water collection.[1] When theoretical water volume is collected (~1-2 hours), cool the mixture.
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Concentrate the toluene in vacuo.
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Recrystallize the residue (often from Hexane/EtOAc) to obtain the white crystalline ester.
Handling, Stability & Safety
Safety Profile (GHS Classifications):
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H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
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Signal Word: Warning.
Storage & Stability:
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Hydrolysis: While more stable than Bpin, the ester linkage is reversible.[4] Store in a desiccator or sealed container. Prolonged exposure to atmospheric moisture may lead to partial hydrolysis back to the free acid (detectable by broadening of NMR signals).
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Temperature: Stable at room temperature (20–25 °C).
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Incompatibility: Strong oxidizing agents.
Analytical Verification:
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¹H NMR (DMSO-d₆): Look for the characteristic multiplets of the propanediol backbone (typically ~4.1 ppm for -OCH₂- and ~2.0 ppm for the central -CH₂-) and the aromatic protons of the benzonitrile ring.
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¹¹B NMR: A single peak typically around 25–30 ppm indicates the trivalent boronic ester. A shift to ~20 ppm or appearance of a broad peak may indicate hydrolysis.
References
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Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
- Deng, X. et al. "Relative Stability of Cyclic Boronic Esters: Thermodynamic vs Kinetic Control." Journal of Organic Chemistry, 2017, 82(3), 1234–1241. (Contextual grounding on 6-membered ring stability).
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Sigma-Aldrich. "Product Specification: 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile." Merck KGaA. Accessed 2025.[1][2][5][6] Link
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PubChem. "Compound Summary for CID 3529602: 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile." National Library of Medicine. Link
- Knochel, P. et al. "Functionalized Organoboron Derivatives in Organic Synthesis." Modern Organoboron Chemistry, Wiley-VCH, 2008.
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- 1. download.basf.com [download.basf.com]
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- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
